1-(Indolin-5-yl)ethanone hydroiodide, also known as 1-(2,3-dihydro-1H-indol-5-yl)ethanone iodide, is a chemical compound classified under indole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities. The compound is primarily recognized for its role in the development of anti-inflammatory agents and other therapeutic applications.
1-(Indolin-5-yl)ethanone hydroiodide belongs to the class of indoline derivatives. Indolines are bicyclic compounds that consist of a fused indole structure with a saturated nitrogen atom. This classification is significant as it influences the compound's reactivity and biological properties, particularly in drug discovery contexts .
The synthesis of 1-(Indolin-5-yl)ethanone hydroiodide typically involves the reaction of indoline derivatives with ethanoyl chloride in the presence of an iodinating agent. This process can be carried out under controlled conditions to ensure high yields and purity.
The synthesis can be described in several steps:
These reactions require careful control of temperature and reaction time to optimize yield and minimize by-products .
The molecular formula of 1-(Indolin-5-yl)ethanone hydroiodide is C_10H_10I_NO, with a molecular weight of approximately 295.10 g/mol. The structure features a carbonyl group (C=O) at the ethanone position and an indoline moiety, which contributes to its unique chemical properties.
The compound exhibits a three-dimensional structure characterized by:
1-(Indolin-5-yl)ethanone hydroiodide participates in several chemical reactions common to carbonyl compounds and indole derivatives:
These reactions are often utilized in medicinal chemistry to modify the compound for enhanced biological activity or selectivity against specific targets .
The mechanism of action for 1-(Indolin-5-yl)ethanone hydroiodide primarily involves its interaction with specific enzymes or receptors within biological systems. For instance, compounds derived from indolines have shown potential as inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes.
In vitro studies indicate that derivatives of this compound can inhibit specific pathways associated with inflammation, suggesting a mechanism that involves modulation of enzyme activity rather than direct receptor binding .
1-(Indolin-5-yl)ethanone hydroiodide typically appears as a solid at room temperature, with solubility characteristics influenced by its iodine content and functional groups.
Key chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications .
1-(Indolin-5-yl)ethanone hydroiodide has potential applications in several areas:
Research continues to expand on its therapeutic potential, making it a compound of interest in ongoing pharmaceutical development efforts .
Indoline—a partially saturated variant of indole—confers distinct physicochemical and pharmacological advantages over its aromatic counterpart, including improved solubility and metabolic stability. Naturally occurring indoline alkaloids (e.g., reserpine and ajmalicine) have been used for decades in cardiovascular and neurological therapies [7]. The 5-acetyl substitution in 1-(indolin-5-yl)ethanone hydroiodide is a deliberate structural innovation, enabling:
Table 1: Clinically Relevant Indoline-Based Therapeutics
Compound | Therapeutic Area | Molecular Target |
---|---|---|
Reserpine | Hypertension | Vesicular monoamine transporter |
Ajmalicine | Cerebrovascular insufficiency | α-Adrenergic receptors |
Vinblastine | Hematologic malignancies | Tubulin polymerization |
1-(Indolin-5-yl)ethanone hydroiodide* | Epigenetic modulation (research) | LSD1/CoREST complex |
*Primary subject of this review; investigational compound.
The integration of the indoline core into synthetic pharmaceuticals accelerated in the 2000s, culminating in derivatives like 1-(indolin-5-yl)ethanone hydroiodide as intermediates for oncology-focused epigenetic inhibitors [6] [7].
Lysine-specific demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser, catalyzes the removal of mono- and dimethyl groups from histone H3 lysine 4 (H3K4me1/me2). Its overexpression drives oncogenesis in acute myeloid leukemia (AML), prostate cancer, and breast cancer by repressing tumor suppressor genes [5]. Key targeting rationales include:
1-(Indolin-5-yl)ethanone hydroiodide serves as a precursor for irreversible LSD1 inhibitors. Its indoline nitrogen can be functionalized with warheads (e.g., cyclopropanamine) that form covalent adducts with FAD, permanently inactivating the enzyme. This strategy underpins the design of clinical candidates like compound 7e (IC₅₀ = 24.43 nM), derived from indoline scaffolds [2].
Indoline derivatives modulate epigenetic machinery through three principal mechanisms:
Table 2: Biological Effects of Indoline-Derived LSD1 Inhibitors
Activity | Experimental Model | Key Outcome | Ref |
---|---|---|---|
Antiproliferation | MV-4-11 AML cells | Selective growth inhibition (GI₅₀ < 100 nM) | [2] |
Differentiation induction | THP-1 leukemia cells | CD86 upregulation (EC₅₀ = 470 nM) | [2] |
In vivo efficacy | MV-4-11 xenograft mice | Tumor growth inhibition (T/C = 30.89%) | [2] |
Structurally, the indoline core’s rigidity and hydrophobic surface enable optimal van der Waals contacts with LSD1’s Tower domain (residues Val288, Val317, Trp751), while its basic nitrogen forms salt bridges with catalytic aspartates [5]. This multifaceted binding underlies the scaffold’s efficacy in reconfiguring cancer epigenomes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7